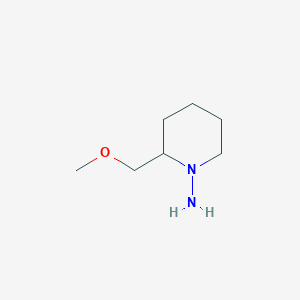

2-(Methoxymethyl)piperidin-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1936132-04-5 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-(methoxymethyl)piperidin-1-amine |

InChI |

InChI=1S/C7H16N2O/c1-10-6-7-4-2-3-5-9(7)8/h7H,2-6,8H2,1H3 |

InChI Key |

DVWOPZJDZJLQIE-UHFFFAOYSA-N |

SMILES |

COCC1CCCCN1N |

Canonical SMILES |

COCC1CCCCN1N |

Origin of Product |

United States |

Significance of Piperidine Derivatives in Contemporary Synthetic Chemistry

The piperidine (B6355638) motif, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug design. mdpi.comresearchgate.net Its derivatives are integral components in over twenty classes of pharmaceuticals, demonstrating a wide range of pharmacological activities. mdpi.comnih.gov These activities include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic effects. ijnrd.orgresearchgate.net The prevalence of the piperidine scaffold in approved drugs underscores its importance as a "privileged structure," a molecular framework that is able to bind to multiple biological targets. researchgate.net

The versatility of the piperidine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity and pharmacokinetic profiles. ijnrd.org The development of efficient and cost-effective methods for the synthesis of substituted piperidines is, therefore, a crucial objective in modern organic chemistry. mdpi.com Researchers are continuously exploring new synthetic routes, including hydrogenation of pyridine (B92270) derivatives, cyclization reactions, and multicomponent reactions, to access novel and diverse piperidine-based compounds. mdpi.comnih.gov The ability to introduce chirality into the piperidine scaffold further enhances its utility, as stereochemistry often plays a critical role in a drug's efficacy and selectivity. thieme-connect.com

Rationale for Investigation into Novel Piperidine 1 Amine Scaffolds

The relentless pursuit of new therapeutic agents necessitates the exploration of novel chemical scaffolds that can offer improved potency, selectivity, and pharmacokinetic properties. While the functionalization of the piperidine (B6355638) ring at its carbon atoms or the nitrogen atom is well-established, the investigation of piperidine-1-amine scaffolds, where an amino group is directly attached to the ring nitrogen, represents a less explored yet promising area of research.

Overview of Research Objectives and Scope for 2 Methoxymethyl Piperidin 1 Amine

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic strategies. The primary disconnections involve the formation of the piperidine ring, the introduction of the N-amino group, and the installation of the C2-substituent.

A key disconnection is at the N-N bond, suggesting that the final step could be the introduction of the amino group onto a pre-formed 2-(methoxymethyl)piperidine (B1308381). This precursor could be synthesized from 2-(hydroxymethyl)piperidine or a corresponding halide.

Another primary disconnection breaks the piperidine ring itself. This leads to acyclic precursors that can be cyclized. For instance, a C-N bond disconnection suggests an intramolecular cyclization of a linear amino-aldehyde or amino-ketone. An alternative ring disconnection points towards a [5+1] cycloaddition strategy.

A third approach involves starting with a substituted pyridine (B92270) ring. The methoxymethyl group could be derived from a precursor like 2-picoline, followed by hydrogenation of the pyridine ring to form the piperidine. The N-amino group would then be introduced in a subsequent step. The choice of strategy depends on factors such as stereochemical control, atom economy, and the availability of starting materials.

Development and Optimization of Synthetic Pathways to the Piperidine Core

The construction of the piperidine core is the central task in the synthesis of this compound. Numerous methods have been developed for the synthesis of substituted piperidines, which can be adapted for this specific target. nih.gov

The formation of the six-membered N-heterocycle can be achieved through various robust cyclization strategies.

Hydrogenation of Pyridine Derivatives : One of the most direct and atom-economical methods is the catalytic hydrogenation of a suitably substituted pyridine. wikipedia.org Starting with 2-methoxymethylpyridine, catalytic reduction can yield the desired 2-substituted piperidine core. This reaction can be performed using various catalysts, such as rhodium, ruthenium, or palladium on carbon, often with high stereoselectivity. nih.govorganic-chemistry.org The use of heterogeneous catalysts like 10% Rh/C allows for hydrogenation under relatively mild conditions. organic-chemistry.org

Reductive Amination : Intramolecular reductive amination of δ-amino aldehydes or ketones is a classic and effective method. This involves the cyclization of a linear precursor, which can be assembled from simpler starting materials.

Aza-Michael Addition : A double aza-Michael reaction provides a concise route to 2-substituted-4-piperidones from divinyl ketones and a primary amine. acs.org The resulting piperidone can then be further functionalized.

Radical Cyclization : Intramolecular radical cyclization of amino-aldehydes, catalyzed by transition metals like cobalt(II), can produce piperidines in good yields. nih.gov Another approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to form 2,4,5-trisubstituted piperidines. acs.org

Metal-Catalyzed Cyclization : Gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is an effective method for forming various cyclic amines, including piperidines. organic-chemistry.org Similarly, palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes can be used to access piperidine heterocycles. organic-chemistry.org

| Cyclization Strategy | Description | Catalyst/Reagent Examples | Advantages | Reference |

| Catalytic Hydrogenation | Reduction of a substituted pyridine ring to a piperidine. | Rh/C, Ru/C, Pd/C, Molybdenum disulfide | High atom economy, often stereoselective. | nih.govwikipedia.orgorganic-chemistry.org |

| Aza-Michael Addition | Double conjugate addition of an amine to a divinyl ketone. | Benzylamine | High-yielding and atom-efficient. | acs.org |

| Radical Cyclization | Intramolecular cyclization of radical intermediates. | Cobalt(II) complexes | Forms highly substituted piperidines. | nih.govacs.org |

| Metal-Catalyzed Hydroamination | Intramolecular addition of an amine to an allene (B1206475) or alkene. | Gold(I) complexes, Palladium complexes | Mild reaction conditions, good yields. | organic-chemistry.org |

The introduction of the 1-amino (N-amino) group is a critical step. The most common method involves the N-nitrosation of the parent piperidine followed by reduction.

A typical procedure starts with the reaction of 2-(methoxymethyl)piperidine with sodium nitrite (B80452) under acidic conditions to form the corresponding N-nitrosopiperidine. google.com This intermediate is then reduced to the desired 1-aminopiperidine. Various reducing agents can be employed for this transformation, such as zinc in acetic acid or iron filings in the presence of hydrochloric acid. google.com The final product is often isolated as a hydrochloride salt. google.com This two-step process is generally efficient and utilizes readily available reagents. google.com

Controlling the stereochemistry at the C2 position is crucial for producing a single enantiomer of the target compound. Several stereoselective methods can be applied.

Asymmetric Hydrogenation : The hydrogenation of a 2-substituted pyridinium (B92312) salt using a chiral catalyst, such as an iridium(I) complex with a P,N-ligand, can provide enantiomerically enriched piperidines. nih.gov This method establishes the stereocenter during the ring formation step.

Chiral Pool Synthesis : Starting from a readily available chiral molecule, such as L-aspartic acid, allows for the synthesis of optically active 2-substituted piperidines. This approach has been used to synthesize chiral N-tosyl-2-piperidinylethanol, which can be a precursor to other 2-substituted piperidines.

Directed Nucleophilic Addition : A highly regio- and stereoselective approach involves the use of an N-pyridinium imidate, where the imidate lone pair directs the nucleophilic attack of an organometallic reagent to the 2-position of the pyridine ring. acs.org This generates a 2-substituted dihydropyridine (B1217469), which can then be reduced to the piperidine with high stereocontrol. acs.org

Chemo-enzymatic Methods : Combining chemical synthesis with biocatalysis offers a powerful strategy. For example, a stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines. nih.gov

| Stereoselective Method | Key Principle | Advantages | Reference |

| Asymmetric Hydrogenation | Use of a chiral catalyst during the reduction of a pyridine or pyridinium salt. | Direct formation of chiral piperidine. | nih.gov |

| Directed Nucleophilic Addition | An internal directing group controls the facial selectivity of nucleophilic attack. | High regio- and stereoselectivity. | acs.org |

| Chemo-enzymatic Cascade | Biocatalysts provide high enantio- and regioselectivity under mild conditions. | Environmentally friendly, high selectivity. | nih.gov |

Exploration of Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is essential for sustainable pharmaceutical development. unibo.it

Several aspects of the synthetic routes described can be optimized for environmental friendliness. The catalytic hydrogenation of pyridines is an inherently green method due to its high atom economy. researchgate.netnih.gov The development of biocatalytic methods, such as the use of amine oxidases and ene-imine reductases, represents a significant step towards greener synthesis, as these reactions are performed in benign aqueous media and offer high selectivity. nih.gov

Furthermore, a green chemistry approach has been developed for the synthesis of N-substituted piperidones, which can be key intermediates. researchgate.netnih.gov This methodology presents significant advantages over classical approaches like the Dieckmann condensation. researchgate.net The choice of solvents and reagents is also critical. For instance, replacing hazardous reagents and solvents with more sustainable alternatives is a key focus. In peptide synthesis, which shares some procedural similarities like the use of piperidine for deprotection, alternatives to piperidine itself, such as 3-(diethylamino)propylamine (B94944) (DEAPA), have been explored to reduce environmental impact. rsc.org

A notable green production method for a related compound, 2-aminomethylpiperidine, has been developed using selective hydrogenolysis of the bio-renewable starting material 2,5-bis(aminomethyl)furan, showcasing the potential of biomass-derived feedstocks. rsc.org

Purification and Advanced Isolation Techniques for High Purity this compound

Achieving high purity is critical for pharmaceutical intermediates. For a basic compound like this compound, several purification techniques can be employed.

Acid-Base Extraction/Precipitation : A common and effective method for purifying piperidine derivatives involves acid-base manipulation. The crude product, which is insoluble or sparingly soluble in water, can be dissolved in an aqueous medium under acidic conditions to form a water-soluble salt. wipo.int This solution can be washed with an organic solvent to remove non-basic impurities. Subsequently, making the aqueous solution basic will precipitate the purified amine, which can then be collected by filtration or extracted into a fresh organic solvent. wipo.intgoogle.com

Crystallization : If the final product or a salt form (e.g., hydrochloride) is a stable solid, recrystallization from a suitable solvent system is a powerful technique for achieving high purity. google.com

Chromatography : For challenging separations or to remove closely related impurities, column chromatography is often necessary. nih.gov While standard silica (B1680970) gel chromatography can be used, the basic nature of the amine may require the use of a treated stationary phase (e.g., with triethylamine) to prevent peak tailing and product loss. Reverse-phase chromatography can also be an option, particularly for polar compounds. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of this compound in solution. Through a series of 1D and 2D NMR experiments, it is possible to map the proton and carbon environments and their connectivity.

The ¹H NMR spectrum is used to identify all unique proton environments within the molecule. For this compound, distinct signals are expected for the protons of the piperidine ring, the methoxymethyl group, and the amine group. The piperidine ring protons would appear as a series of complex multiplets, typically in the 1.0-3.0 ppm range. The proton at the C2 position, being adjacent to both a nitrogen atom and the methoxymethyl substituent, would likely resonate further downfield within this range. The two protons of the methylene (B1212753) bridge (-CH₂O-) are diastereotopic and would be expected to appear as two distinct signals, likely doublets of doublets, in the 3.2-3.6 ppm region. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet around 3.3 ppm. The protons of the primary amine (-NH₂) would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. Analysis of the coupling constants (J-values) from these signals would reveal the spatial relationships between adjacent protons, helping to deduce the chair conformation of the piperidine ring and the relative orientation of its substituents. nih.govrsc.orgchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The piperidine ring would show five signals in the aliphatic region, typically between 20-60 ppm. The C2 carbon, substituted with the methoxymethyl group, and the C6 carbon, adjacent to the N-amino group, would be expected at the downfield end of this range (approx. 50-60 ppm). The carbons of the methoxymethyl group are also characteristic: the methylene carbon (-CH₂O-) would likely appear around 70-75 ppm, and the methoxy carbon (-OCH₃) would be expected around 59 ppm. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Two-dimensional NMR experiments are essential to confirm the structural assignment. optica.orgoptica.org

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings, confirming the sequence of protons around the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the connectivity between the methoxymethyl group and the C2 position of the piperidine ring, as well as the attachment of the amino group to the N1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be instrumental in determining the stereochemistry, such as the axial or equatorial position of the methoxymethyl group on the piperidine chair conformer.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present. researchgate.netresearchgate.net

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A medium to weak, two-pronged band in the 3300-3400 cm⁻¹ region would be characteristic of the N-H symmetric and asymmetric stretching of the primary amine group (-NH₂). Strong bands in the 2800-3000 cm⁻¹ range would correspond to the C-H stretching of the piperidine and methoxymethyl aliphatic groups. A key feature would be a strong C-O-C stretching vibration for the ether linkage, typically appearing in the 1070-1150 cm⁻¹ region. researchgate.netterrificscience.org N-H bending vibrations would be expected around 1600 cm⁻¹.

The Raman spectrum would complement the FT-IR data. While N-H and O-H stretches are often weak in Raman, the aliphatic C-H stretching and the C-C and C-N skeletal vibrations of the piperidine ring would produce strong signals. spectrabase.com

Table 3: Predicted Vibrational Frequencies for this compound

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₇H₁₆N₂O, giving it a monoisotopic mass of 144.1263 Da. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 144, which may be of low intensity due to the aliphatic amine structure.

The fragmentation pattern is dominated by cleavages alpha to the nitrogen atoms, as this is a favorable process for amines. libretexts.orgwikipedia.orgmiamioh.edu The most prominent fragmentation pathways would likely be:

Loss of the methoxymethyl group: Cleavage of the C2-CH₂OCH₃ bond would lead to a fragment ion.

Alpha-cleavage of the ring: The most characteristic fragmentation for N-substituted piperidines involves the loss of an alkyl radical adjacent to the nitrogen, leading to the formation of a stable iminium ion. youtube.com For this compound, a key fragmentation would be the cleavage of the piperidine ring.

Loss of a methoxy radical: Cleavage of the O-CH₃ bond could result in an [M-31]⁺ ion.

A fragment corresponding to the loss of the amino group (-NH₂) at m/z [M-16]⁺ might also be observed.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state. While no crystal structure for this compound has been reported in the searched literature, such an analysis would yield a wealth of data if a suitable crystal could be grown. iucr.org

This technique would unambiguously determine the bond lengths, bond angles, and torsion angles of the molecule. It would confirm the chair conformation of the piperidine ring, which is the most stable arrangement for such six-membered heterocycles. researchgate.net Crucially, it would establish the relative stereochemistry, showing whether the methoxymethyl group at C2 adopts an axial or equatorial position on the ring. For a chiral sample, crystallographic analysis, particularly with a chiral salt, could determine the absolute stereochemistry (R or S configuration) at the C2 chiral center. rsc.orgrsc.org Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing arrangement.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination (if applicable)

A comprehensive review of available scientific literature and chemical databases indicates that specific experimental data on the chiroptical properties of this compound are not publicly available at this time. Therefore, a direct elucidation of its absolute configuration using Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy cannot be presented.

However, the theoretical application of these techniques provides a framework for how such a determination would be approached, were the chiral enantiomers of the compound to be synthesized and analyzed. Chiroptical spectroscopy is a powerful tool for investigating the three-dimensional structure of chiral molecules.

Theoretical Application of Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A plain ORD curve, which is devoid of the characteristic peaks and troughs of a Cotton effect, would indicate the absence of a chromophore that absorbs light within the measured spectral range. For a molecule like this compound, which lacks strong chromophores in the near-ultraviolet and visible regions, any significant optical rotation would likely be observed at shorter wavelengths.

If a chiral sample of this compound were analyzed, the direction of optical rotation ([α]) at a specific wavelength (commonly the sodium D-line at 589 nm) would distinguish the dextrorotatory (+) and levorotatory (-) enantiomers. However, without a known standard or complex theoretical calculations, the sign of rotation alone is insufficient to assign the absolute configuration (R or S).

Theoretical Application of Circular Dichroism (CD):

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms around a chromophore. The amine and ether functional groups in this compound are weak chromophores that absorb in the far-ultraviolet region.

A CD spectrum displays positive or negative peaks, known as Cotton effects, at the absorption wavelengths of the molecule's chromophores. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereogenic center(s). For this compound, the stereocenter at the C2 position of the piperidine ring would be the primary determinant of the CD spectrum.

In a hypothetical analysis, the experimental CD spectrum would be compared to a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration.

Due to the lack of experimental data, the following table remains illustrative of the kind of information that would be gathered through such an analysis.

| Spectroscopic Technique | Observable | Potential Information Gained |

| Optical Rotatory Dispersion (ORD) | Optical Rotation [α] vs. Wavelength | Sign of rotation (+/-), identification of Cotton effects |

| Circular Dichroism (CD) | Molar Ellipticity [θ] vs. Wavelength | Sign and magnitude of Cotton effects for absolute configuration |

Should research on the chiral properties of this compound be published, this section would be updated with the relevant experimental findings and their interpretation.

Chemical Reactivity and Derivatization Studies of 2 Methoxymethyl Piperidin 1 Amine

Reactivity of the Piperidine-1-amine Moietynih.govrsc.orggoogle.com

The piperidine-1-amine group, a substituted hydrazine (B178648), is the most distinctive feature of the molecule and a primary center of reactivity. This moiety consists of two nitrogen atoms: the endocyclic, tertiary piperidine (B6355638) nitrogen (N1) and the exocyclic, primary amino nitrogen.

Nucleophilic and Electrophilic Reactions at Nitrogen Centersnih.govresearchgate.net

The exocyclic primary amine group (-NH2) is the principal site of nucleophilic activity. This nitrogen possesses a lone pair of electrons, making it reactive toward a wide array of electrophiles. For instance, N-aminopiperidine is known to react with electrophiles such as ethyl formate (B1220265) to produce N-1-piperidinylformamide. sigmaaldrich.com It can also readily form hydrazones upon reaction with aldehydes and ketones, a common transformation for primary amines and hydrazines. sigmaaldrich.com Furthermore, acylation and sulfonylation at the exocyclic nitrogen are expected to proceed readily. nih.gov

While the exocyclic amine is strongly nucleophilic, the molecule can also participate in reactions as an electrophile precursor. wikipedia.org N-aminopyridinium salts, which are structurally related, can be activated by photochemical or metal catalysts to undergo N–N bond cleavage, generating N-centered radicals that can engage in various C-N bond-forming reactions. nih.govrsc.org This dual nucleophilic and latent electrophilic character makes the piperidine-1-amine moiety a versatile handle for derivatization. nih.govrsc.org

Oxidative and Reductive Transformationsgoogle.com

The nitrogen centers in the piperidine-1-amine moiety are susceptible to both oxidation and reduction. The biological N-oxidation of the parent piperidine ring has been studied in vitro, yielding metabolites such as N-hydroxypiperidine and the corresponding cyclic nitrone (2,3,4,5-tetrahydropyridine-1-oxide). nih.gov Similar oxidative pathways could be anticipated for 2-(methoxymethyl)piperidin-1-amine, potentially occurring at either nitrogen atom depending on the oxidant and reaction conditions.

Reduction of the N-N bond is also a feasible transformation. In related N-aminopyridinium systems, the N-N bond can be cleaved under reductive conditions following electron transfer from a photocatalyst. nih.gov This suggests that the N1-amino bond in this compound could potentially be cleaved to yield piperidine, although this would remove the unique 1-amine functionality.

Transformations of the Methoxymethyl Group

The 2-(methoxymethyl) group is an ether linkage, which can be chemically transformed, most commonly through cleavage. This group is a methoxymethyl (MOM) ether of the corresponding 2-hydroxymethylpiperidine. MOM ethers are widely used as protecting groups for alcohols in organic synthesis because they are stable to many reaction conditions but can be removed when desired. wikipedia.orgthieme-connect.de

Cleavage of the MOM group is typically accomplished under acidic conditions, using either Brønsted or Lewis acids. wikipedia.orgmasterorganicchemistry.com This transformation would convert this compound into (1-aminopiperidin-2-yl)methanol, revealing a primary alcohol for further functionalization. A variety of reagents are effective for this deprotection, offering a range of conditions from mild to harsh. masterorganicchemistry.comrsc.orgresearchgate.net

| Reagent | Conditions | Reference |

|---|---|---|

| Trimethylsilyl bromide (TMSBr) | Mild, often used for selective deprotection | masterorganicchemistry.com |

| Bismuth Trichloride (BiCl3) | Effective for both MOM ethers and esters | rsc.org |

| Zinc Bromide (ZnBr2) / n-PrSH | Rapid and selective deprotection | researchgate.net |

| Strong acids (e.g., HI, H2SO4) | Harsh conditions, cleaves stable ethers | masterorganicchemistry.com |

Regioselective and Stereoselective Reactions Involving the Scaffoldnih.gov

The presence of a substituent at the C2 position introduces stereochemistry and significantly influences the regioselectivity of further reactions on the piperidine ring. The 2-(methoxymethyl) group creates a chiral center, and its steric bulk will direct incoming reagents to attack other, less hindered positions of the ring.

In the synthesis of 2,6-disubstituted piperidines, the stereochemistry of the final product is often controlled by the stereocenter established first. rsc.orgrsc.org For example, catalytic hydrogenation of a related 2-substituted iminium ion intermediate typically proceeds from the face opposite to the existing substituent, leading to a cis relationship between the C2 and C6 substituents. rsc.org Similarly, intramolecular cyclizations and nucleophilic additions are governed by the conformation adopted by the ring to minimize steric interactions, such as 1,3-allylic strain in unsaturated precursors. acs.org This principle allows for the stereocontrolled synthesis of specific diastereomers. For instance, methods have been developed for the asymmetric synthesis of 2,6-disubstituted 3-piperidinols where nucleophilic additions to dihydropyridine (B1217469) intermediates occur with high diastereoselectivity. nih.govresearchgate.net

Synthesis of Advanced Derivatives and Analogues of 2-(Methoxymethyl)piperidin-1-aminenih.govresearchgate.net

The synthesis of advanced derivatives can be achieved by targeting the various reactive sites on the molecule. The nucleophilic exocyclic amine allows for the construction of a wide range of analogues through reactions with different electrophiles. nih.govsigmaaldrich.com Combining this with transformations of the methoxymethyl group or functionalization of the piperidine ring itself opens up extensive possibilities for creating a library of novel compounds.

Functionalization at Ring Carbon Positions

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for synthesizing derivatives. researchgate.net The regioselectivity of these reactions is often controlled by the N-substituent and the catalyst employed. nih.govnih.gov

Research on related N-protected piperidines has shown that different positions can be targeted:

C2-Functionalization: The C2 position is electronically activated due to its proximity to the nitrogen atom. Rhodium-catalyzed C-H insertion reactions using specific catalysts like Rh₂(R-TCPTAD)₄ with N-Boc protected piperidines have been shown to selectively introduce groups at the C2 position. nih.govnih.gov

C3-Functionalization: The C3 position is electronically deactivated by the inductive effect of the nitrogen. nih.gov Therefore, direct C-H functionalization is challenging. Indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, have been used to achieve 3-substitution. nih.gov

C4-Functionalization: The C4 position is less electronically deactivated than C3 and is sterically accessible. nih.gov Mechanistic studies and specific directing groups, such as dimethylaminoquinoline (DMAQ) amides, have been developed to facilitate palladium-catalyzed C-H arylation at the C4 position. acs.org Changing the N-protecting group and catalyst system can also steer functionalization from C2 to C4. nih.govnih.gov

While these methods have been developed for N-acyl or N-Boc piperidines, the principles could be adapted for the N-amino piperidine scaffold, likely after protection of the exocyclic amine to modulate its electronic and steric properties.

| Position | Method | Catalyst/Reagent Example | N-Group | Reference |

|---|---|---|---|---|

| C2 | Rh-catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄ | N-Boc | nih.gov |

| C4 | Rh-catalyzed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | nih.gov |

| C4 | Pd-catalyzed C-H Arylation | Pd(OAc)₂ | DMAQ-amide | acs.org |

| C3 | Cyclopropanation / Ring-Opening | Rh₂(S-DOSP)₄ then H₂/Pd/C | N-Boc | nih.gov |

Construction of Fused or Bridged Ring Systems

The inherent reactivity of the N-amino functionality in this compound offers a valuable platform for the construction of more complex molecular architectures, specifically fused and bridged ring systems. While direct literature detailing the application of this specific compound in such syntheses is not extensively available, established synthetic methodologies for related N-amino heterocyclic compounds provide a strong basis for predicting its reactivity. By analogy, this compound can be expected to serve as a key building block in cyclization reactions that lead to novel polycyclic structures.

One of the most direct and well-established methods for constructing a five-membered nitrogen-containing ring fused to an existing piperidine scaffold is the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.comrgmcet.edu.inorganic-chemistry.orgorganic-chemistry.org This reaction typically involves the condensation of a primary amine with a 1,4-dicarbonyl compound to form a pyrrole (B145914) ring. wikipedia.orgalfa-chemistry.comrgmcet.edu.inorganic-chemistry.orgorganic-chemistry.org In the context of this compound, the exocyclic primary amino group can act as the nucleophile, reacting with a suitable 1,4-dicarbonyl compound to generate a fused pyrrolo[1,2-a]piperidine derivative.

A hypothetical, yet highly plausible, reaction involves the treatment of this compound with a 1,4-dicarbonyl compound such as 2,5-hexanedione. The initial reaction would likely involve the formation of a di-imine intermediate, which would then undergo an intramolecular cyclization and subsequent dehydration under acidic or thermal conditions to yield the aromatic fused pyrrole ring. This transformation would result in the formation of a 7-(methoxymethyl)-2,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[1,2-a]pyrazine. The reaction conditions for such a transformation are generally mild, often requiring refluxing in a suitable solvent with or without a catalytic amount of acid. organic-chemistry.org

The synthesis of pyrazole-fused piperidines has also been reported through the cyclocondensation of a cyclic β-cyanoketone with a hydrazine derivative. ijcpa.in This suggests an alternative strategy where a suitably functionalized piperidine precursor derived from this compound could undergo cyclization to form a fused pyrazole (B372694) system.

Furthermore, the synthesis of triazolopyridines from N-aminoheterocycles is a well-documented process that could be adapted. organic-chemistry.orgnih.govorganic-chemistry.orglookchem.comwikipedia.org For instance, reaction of this compound with reagents that can provide a two-carbon-one-nitrogen unit or a one-carbon-two-nitrogen unit, followed by cyclization, could lead to fused triazole systems.

While these examples are based on established reactivity patterns of analogous compounds, they underscore the potential of this compound as a versatile synthon for the construction of diverse fused heterocyclic systems. The development of such synthetic routes would provide access to novel chemical entities with potential applications in various fields of chemical research.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | 2,5-Hexanedione | 7-(Methoxymethyl)-2,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[1,2-a]pyrazine | Paal-Knorr Synthesis |

Advanced Theoretical and Computational Investigations of 2 Methoxymethyl Piperidin 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO/LUMO)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2-(Methoxymethyl)piperidin-1-amine, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure, molecular orbital energies, and electron density distribution.

Detailed research findings would involve optimizing the geometry of the molecule at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set, to find the most stable three-dimensional structure. rsc.org Following optimization, further calculations would yield key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the N-amino group and the piperidine (B6355638) nitrogen, as these are the most electron-rich centers. The LUMO would likely be distributed across the antibonding orbitals of the C-N and C-O bonds. The molecular electrostatic potential (MEP) map would also be calculated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding predictions about its intermolecular interactions. researchgate.net

Illustrative Data: Calculated Electronic Properties of this compound

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| Energy of HOMO | -0.235 | -6.39 |

| Energy of LUMO | 0.045 | 1.22 |

| HOMO-LUMO Energy Gap | 0.280 | 7.61 |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the piperidine ring and the rotation around the N-N and C-O single bonds mean that this compound can exist in multiple conformations. Conformational analysis is crucial for understanding its 3D structure and how this influences its properties and interactions.

The potential energy surface (PES) of the molecule would be mapped by systematically rotating key dihedral angles (e.g., the C-C-O-C of the methoxymethyl group, the C-N-N-H of the amine group, and those within the piperidine ring) and calculating the energy at each point. This process identifies the low-energy conformers (local minima on the PES) and the energy barriers between them (saddle points or transition states). libretexts.org Both molecular mechanics (using force fields like MMFF94) and more accurate quantum mechanics methods (like DFT) can be used for these calculations. nih.gov

For this compound, the primary conformational questions would involve the chair conformation of the piperidine ring, and whether the methoxymethyl group at the C2 position prefers an axial or equatorial orientation. nih.gov The orientation of the exocyclic aminomethyl group would also be critical. The relative energies of these conformers determine their population at a given temperature. The pseudoallylic strain that can arise when the piperidine nitrogen is part of a conjugated system could also influence conformational preferences. nih.gov

Illustrative Data: Relative Energies of this compound Conformers

| Conformer | Methoxymethyl Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 | Equatorial | 0.00 | 75.5 |

| 2 | Axial | 1.50 | 24.5 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts, which are invaluable for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding constants. uncw.eduimist.ma

To predict the 1H and 13C NMR spectra of this compound, the GIAO method would be applied to the optimized low-energy conformers. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. By comparing the predicted spectra with experimental data, the structure and conformation of the synthesized compound can be confirmed. Discrepancies between calculated and experimental shifts can often be resolved by considering a Boltzmann-averaged spectrum over the most stable conformers. researchgate.net

Illustrative Data: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 75.2 | 74.8 |

| C3 | 26.8 | 26.5 |

| C4 | 24.5 | 24.1 |

| C5 | 26.1 | 25.8 |

| C6 | 46.9 | 46.5 |

| -CH2-O | 70.1 | 69.7 |

| -O-CH3 | 59.3 | 58.9 |

Reaction Mechanism Elucidation and Transition State Modeling for Reactions of this compound

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, potential reactions could include N-alkylation, N-acylation, or reactions involving the piperidine ring itself.

Illustrative Data: Calculated Energy Profile for a Hypothetical N-alkylation Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.5 |

| Products | -5.2 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics is excellent for studying static properties and reactions, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.net MD simulations would model the motion of this compound in a solvent, such as water, providing insights into its solvation, conformational flexibility, and interactions with other molecules. nih.gov

An MD simulation would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for every atom in the system over a period of nanoseconds. acs.org Analysis of the resulting trajectory can reveal stable conformations, the timescale of conformational changes, and the formation of hydrogen bonds between the molecule and the solvent. nih.gov This information is critical for understanding how the molecule behaves in a biological or chemical environment.

Chemoinformatics Approaches for Structural Diversity and Scaffold Design

Chemoinformatics provides methods for analyzing and diversifying chemical structures, which is particularly relevant in drug discovery. nih.gov The 2-(methoxymethyl)piperidine (B1308381) scaffold can be considered a "privileged scaffold" due to the prevalence of the piperidine ring in many pharmaceuticals. thieme-connect.comresearchgate.net

Chemoinformatics tools could be used to generate a virtual library of derivatives of this compound by adding various substituents at different positions. nih.gov The diversity of this library could then be analyzed based on physicochemical properties (like molecular weight, logP, and polar surface area) and 3D shape, often visualized using principal moments of inertia (PMI) plots. rsc.orgacs.org This analysis helps in designing libraries of compounds with a wide range of properties, increasing the chances of finding molecules with desired activities.

Exploration of Non Biological Applications and Roles of 2 Methoxymethyl Piperidin 1 Amine

2-(Methoxymethyl)piperidin-1-amine as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the 2-position of the piperidine (B6355638) ring makes this compound a valuable chiral building block in asymmetric synthesis. Chiral piperidines are crucial components in the synthesis of many natural products and pharmaceutical agents. wikipedia.orgmdpi.com The development of methods for the enantioselective synthesis of substituted piperidines is an active area of research. rsc.orgresearchgate.net

One of the key strategies in asymmetric synthesis is the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct a stereoselective reaction. While there is no direct evidence in the provided search results of this compound itself being used as a chiral auxiliary, the synthesis of chiral piperidines from chiral amines is a well-established method. rsc.orgresearchgate.net This suggests that enantiomerically pure this compound could serve as a valuable starting material for the synthesis of more complex chiral molecules.

The synthesis of enantiopure piperidines with high yields and excellent enantiomeric excess has been reported through methods like the nitroalkene/amine/enone (NAE) condensation reaction. rsc.orgresearchgate.net These synthetic piperidines can then be derivatized to create other valuable molecules, such as thiourea (B124793) catalysts for organocatalysis. rsc.org

Table 1: Examples of Asymmetric Synthesis Involving Piperidine Scaffolds

| Reaction Type | Key Features | Product Type | Reference |

| Nitroalkene/Amine/Enone (NAE) Condensation | Exocyclic chirality induced, high yields (up to 92%), high enantiomeric excess (>95%) | Enantiopure substituted piperidines | rsc.orgresearchgate.net |

| Asymmetric Intramolecular Michael Reaction | Use of chiral amines like (R)-1-phenylethylamine | Chiral piperidine derivatives for alkaloid synthesis | rsc.org |

| Biomimetic Organocatalytic Asymmetric Synthesis | Protective-group-free approach | Pelletierine and its analogues (up to 97% ee) | nih.gov |

Precursor in the Synthesis of Complex Organic Molecules and Natural Product Scaffolds

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and biologically active molecules. wikipedia.orgmdpi.comacs.org Consequently, substituted piperidines like this compound serve as important precursors in the synthesis of these complex targets. The piperidine scaffold can be elaborated and functionalized to construct intricate molecular architectures.

The synthesis of piperidine-type alkaloids, for example, often relies on the use of piperidine building blocks. nih.govnih.gov The development of concise and high-yielding methods to access chiral 2-substituted 4-piperidones provides a pathway to biologically relevant piperidine-based scaffolds. acs.org These piperidones can be further transformed into more complex molecules.

The versatility of the piperidine ring is further demonstrated by its presence in key pharmaceutical intermediates. For example, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate is a crucial intermediate in the synthesis of highly active narcotic analgesics. researchgate.net While a direct synthetic route from this compound to a specific natural product is not provided in the search results, its potential as a starting material for such syntheses is evident from the numerous examples of piperidine-containing complex molecules.

Table 3: Piperidine Scaffolds as Precursors to Complex Molecules

| Precursor Type | Synthetic Target | Significance | Reference |

| Chiral 2-substituted 4-piperidones | Biologically relevant piperidine-based scaffolds | Access to complex molecular architectures | acs.org |

| Piperidine-type alkaloids | Pelletierine and its analogues | Natural product synthesis | nih.gov |

| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Narcotic analgesics (e.g., remifentanil analogues) | Pharmaceutical intermediates | researchgate.net |

| Aminofluoropiperidine | CGRP receptor antagonist | Pharmaceutical synthesis | nih.gov |

Investigation in Materials Science (e.g., Polymer Chemistry, Supramolecular Assemblies) as a Chemical Component

The application of piperidine derivatives extends into the realm of materials science, particularly in polymer chemistry. The bifunctional nature of this compound, with its reactive amine groups, allows it to be incorporated into polymer chains or used as a monomer in polymerization reactions.

For instance, research has been conducted on the radical polymerization of monomers containing a piperidine cycle, such as 1-chloro-3-piperidine-2-propylmethacrylate. researchcommons.org The study investigated the influence of various factors on the polymerization process, demonstrating the feasibility of creating polymers with piperidine moieties. researchcommons.org Such polymers could exhibit unique properties due to the presence of the heterocyclic ring.

Furthermore, polyimides, a class of high-performance polymers, have been synthesized using diamines containing cyclic structures. rsc.org While the specific use of this compound in this context is not mentioned, the principle of incorporating cyclic amines into polymer backbones to tailor material properties is well-established. The potential for this compound to act as a component in the formation of supramolecular assemblies also exists, given its hydrogen bonding capabilities and potential for coordination with other molecules.

Future Directions and Emerging Research Avenues for 2 Methoxymethyl Piperidin 1 Amine

Development of Sustainable and Economically Viable Synthetic Routes

The future synthesis of 2-(Methoxymethyl)piperidin-1-amine is expected to be heavily influenced by the principles of green chemistry, aiming for processes that are not only efficient but also environmentally benign and economically feasible. Traditional methods for constructing piperidine (B6355638) rings often rely on harsh conditions, expensive metal catalysts, and toxic reagents. mdpi.com Modern research, however, is pivoting towards more sustainable alternatives.

Key areas of development include:

One-Pot Reactions: Combining multiple reaction steps (e.g., amide activation, reduction, and intramolecular cyclization) into a single, seamless procedure minimizes waste, reduces solvent usage, and saves time. mdpi.com An efficient one-pot route from halogenated amides to various piperidine derivatives has been demonstrated, offering a metal-free and mild alternative to conventional methods. mdpi.com

Bio-based Feedstocks: A significant leap in sustainability involves utilizing renewable biomass to produce valuable N-heterocycles. Researchers have successfully developed a catalytic transformation of furfural (B47365), a bio-based platform chemical, into piperidine using a surface single-atom alloy (SSAA) catalyst. nih.gov This approach, which proceeds via amination, hydrogenation, and ring rearrangement, could be adapted for derivatives like this compound, drastically reducing the reliance on fossil resources. nih.gov

Green Catalysis: The development of non-toxic, reusable catalysts is a cornerstone of sustainable synthesis. ajchem-a.com For instance, heterogeneous catalysts have been employed for the hydrogenation of pyridine (B92270) derivatives in water, a green solvent. nih.gov Similarly, the use of piperidine-iodine as an efficient, metal-free dual catalyst system for creating coumarin-3-carboxamides highlights the potential for innovative, environmentally friendly catalytic strategies. nih.gov

Table 1: Comparison of Sustainable Synthesis Strategies for Piperidine Derivatives

| Strategy | Key Features | Potential Advantages for this compound | Reference |

|---|---|---|---|

| One-Pot Synthesis | Integrates multiple steps (amide activation, reduction, cyclization) without isolating intermediates. | Reduced solvent waste, energy consumption, and process time. | mdpi.com |

| Biomass Valorization | Uses renewable feedstocks like furfural to build the piperidine ring. | Greatly improved sustainability profile; less dependence on fossil fuels. | nih.gov |

| Green Catalytic Systems | Employs non-toxic, often reusable catalysts (e.g., piperidine-iodine) and green solvents (e.g., water). | Lower environmental impact, reduced purification needs, and potentially lower cost. | nih.govnih.govresearchgate.net |

| Flow Electrosynthesis | Uses electricity as a "reagent-free" oxidant to drive reactions. | High efficiency, scalability, reduced waste, and improved safety. | nih.govresearchgate.net |

Integration with Automated Synthesis and Flow Chemistry Techniques

The integration of automated systems and continuous flow chemistry presents a transformative opportunity for the synthesis of this compound. These technologies offer superior control over reaction parameters, leading to enhanced efficiency, safety, and scalability compared to traditional batch processing.

A notable advancement is the use of flow electrochemistry for the α-methoxylation of N-formylpiperidine, a key step in producing 2-substituted piperidines. nih.govresearchgate.net This method uses an undivided microfluidic electrolysis cell to generate the methoxylated intermediate with high efficiency and scalability. The entire process, from electrolysis to subsequent C-C bond formation, can be performed in a continuous or semi-continuous manner, allowing for on-demand production. nih.govresearchgate.net

The benefits of applying these techniques to the synthesis of this compound include:

Enhanced Safety: Flow reactors handle smaller volumes of hazardous materials at any given time, minimizing risks associated with exothermic reactions or toxic reagents.

Precise Control: Parameters such as temperature, pressure, and reaction time can be controlled with high precision, leading to better yields and selectivity.

Scalability: Scaling up production is simplified by running the flow system for longer periods or by "numbering up" (running multiple reactors in parallel). nih.govresearchgate.net

Automation: The entire multi-step synthesis can be automated. For example, open-source software paired with a simple computer like a Raspberry Pi® can control multiple devices (pumps, heaters, valves) to perform sequential reactions, such as the hydration and subsequent hydrogenation of a precursor, to produce the final product with minimal manual intervention. beilstein-journals.org

Table 2: Example Parameters for Automated Flow Synthesis

| Parameter | Value/Description | Purpose in Synthesis | Reference |

|---|---|---|---|

| Reactor Type | Microfluidic electrolysis cell / Packed-bed reactor | Enables efficient electrochemical reactions or heterogeneous catalysis. | nih.govbeilstein-journals.org |

| Flow Rate | 0.1 - 8.0 mL/min | Controls residence time and reaction extent. | nih.govbeilstein-journals.org |

| Temperature | 100 °C | Optimizes reaction kinetics for steps like nitrile hydration. | beilstein-journals.org |

| Automation Control | Raspberry Pi® with custom software | Manages sequential operations, valve switching, and data logging. | beilstein-journals.org |

| In-line Monitoring | FlowIR™ | Provides real-time data on product formation and reaction completion. | beilstein-journals.org |

Exploration of Novel Catalytic Transformations Mediated by this compound Derived Structures

Beyond its role as a synthetic target, this compound and its derivatives hold promise as ligands or catalysts in their own right. The piperidine scaffold is a common feature in many successful catalysts and ligands due to its defined stereochemistry and ability to coordinate with metal centers.

Future research could explore several avenues:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands in asymmetric transformations. The development of Rh-catalyzed asymmetric carbometalation to produce enantioenriched 3-piperidines demonstrates the high value of such approaches. acs.org The specific stereochemistry and functional groups of the target amine could be tailored to induce high enantioselectivity in a variety of reactions.

Dual-Function Catalysis: The presence of multiple heteroatoms (two nitrogens and one oxygen) in this compound suggests its potential use in cooperative or dual-catalysis systems. For example, a system using piperidine and iodine as a dual catalyst has been shown to be effective in one-pot, three-component reactions. nih.gov The amine could act as a Brønsted base to activate one substrate, while another part of the molecule or a co-catalyst activates another.

Organocatalysis: The amine itself could function as an organocatalyst. Amines are known to catalyze a wide range of reactions, including Michael additions and aldol (B89426) reactions, by forming transient iminium or enamine intermediates.

Metal-Mediated Reactions: The catalytic activity of metal compounds can be tuned by amine ligands. Zinc(II) compounds, for instance, have shown catalytic activity in the nucleophilic addition of piperidine derivatives to nitriles to form amidines. rsc.org Derivatives of this compound could be explored as ligands to mediate similar or novel metal-catalyzed transformations.

Table 3: Examples of Catalytic Systems Involving Piperidine Derivatives

| Catalytic System | Reaction Type | Role of Piperidine Structure | Reference |

|---|---|---|---|

| Rh-Josiphos | Asymmetric Reductive Heck Reaction | Chiral ligand backbone for enantioselective metal catalysis. | acs.org |

| Piperidine-Iodine | One-Pot, Three-Component Synthesis | Acts as a base in a dual catalytic system. | nih.gov |

| Zinc(II) with Piperidine Analogs | Amidine Formation | Serves as a nucleophile and ligand in a metal-mediated reaction. | rsc.org |

| Ru(p-cymene)Cl₂₂ | Oxidation of Amines | Acts as a substrate in a biomimetic catalytic oxidation. | rsc.org |

Advanced Analytical Methodologies for Real-Time Reaction Monitoring and Process Control

To fully realize the potential of sustainable and automated synthesis, the development and implementation of advanced analytical methodologies are essential. Process Analytical Technology (PAT) provides tools for real-time, in-line monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs), ensuring process robustness and product quality. mt.comthermofisher.com

For the synthesis of this compound, PAT can be applied to:

Monitor Reaction Kinetics: In-situ spectroscopic tools like Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time without the need for sampling. mt.com This data is crucial for understanding reaction mechanisms and optimizing conditions.

Control Continuous Processes: In flow chemistry, PAT is indispensable. For instance, FlowIR™ was used to monitor the output of a heterogeneous catalyst column during the hydration of a nitrile, allowing researchers to observe product formation and determine when the catalyst was exhausted. beilstein-journals.org This real-time feedback enables automated control, such as adjusting flow rates or switching valves when a reaction is complete. beilstein-journals.org

Ensure Safety and Quality: Real-time monitoring can detect process deviations or the formation of by-products instantly, allowing for immediate corrective action. thermofisher.com This prevents batch failures and ensures the final product meets the required specifications.

The integration of these analytical tools with automated synthesis platforms creates a powerful system for developing, optimizing, and controlling the production of this compound efficiently and reliably. researchgate.netnih.gov

Table 4: Process Analytical Technology (PAT) Tools for Synthesis Monitoring

| PAT Tool | Information Provided | Application in Synthesis | Reference |

|---|---|---|---|

| In-situ FTIR Spectroscopy | Real-time concentration of functional groups. | Monitoring reaction initiation, progression, and endpoint. | mt.com |

| In-situ Raman Spectroscopy | Vibrational modes of molecules, sensitive to crystalline form. | Tracking polymorphs, reaction kinetics, and catalyst state. | mt.com |

| Automated Sampling | Automated extraction of samples for offline analysis (e.g., HPLC). | Provides detailed composition data without manual intervention. | mt.com |

| Process Mass Spectrometry | Analysis of gas composition in real-time. | Monitoring off-gas from reactions, such as fermentation or hydrogenation. | thermofisher.com |

Q & A

Q. What are the optimized synthetic routes for 2-(Methoxymethyl)piperidin-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or reductive amination of piperidine derivatives. For example, substitution reactions using methoxymethyl halides (e.g., Cl or Br) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C yield intermediates, followed by purification via column chromatography . Optimizing solvent choice and temperature minimizes side products like N-oxide derivatives .

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformation, particularly to confirm the spatial arrangement of the methoxymethyl group relative to the piperidine ring. Complementary techniques include NMR (¹H and ¹³C) to assign proton environments and IR spectroscopy to identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer : Over-alkylation or oxidation of the amine group is a key challenge. Using controlled stoichiometry of methoxymethyl halides and inert atmospheres (N₂/Ar) prevents oxidation. Reductive agents like sodium borohydride (NaBH₄) stabilize intermediates, while quenching with aqueous NH₄Cl removes excess halides .

Advanced Research Questions

Q. How does the methoxymethyl group influence the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : The methoxymethyl group enhances hydrophilicity and hydrogen-bonding potential. Computational docking studies (e.g., AutoDock Vina) combined with surface plasmon resonance (SPR) can quantify binding affinity to targets like GPCRs or monoamine transporters. For example, SPR assays using immobilized receptors show Kd values in the µM range, with the methoxymethyl group contributing to ~30% of binding energy .

Q. What strategies resolve contradictory data between computational predictions and experimental results for this compound?

- Methodological Answer : Discrepancies often arise from force field inaccuracies in modeling flexible methoxymethyl groups. Hybrid approaches—combining molecular dynamics (MD) simulations (AMBER/CHARMM force fields) with experimental NMR NOE (nuclear Overhauser effect) data—improve conformational sampling. For instance, MD trajectories aligned with NOE restraints reduce RMSD deviations from 2.5 Å to <1.0 Å .

Q. How can isotopic labeling (e.g., ¹⁵N or ¹³C) aid in studying the compound’s metabolic pathways?

- Methodological Answer : Isotopic labeling enables tracking metabolic fate via LC-MS/MS. For example, ¹⁵N-labeled this compound incubated with liver microsomes reveals cytochrome P450-mediated demethylation as the primary pathway, identified by m/z shifts in metabolite peaks (e.g., +2 Da for hydroxylated products) .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.